molecular formula C7H14ClNO B1395787 2,6-Dimethylpiperidin-4-one hydrochloride CAS No. 1005397-62-5

2,6-Dimethylpiperidin-4-one hydrochloride

Cat. No. B1395787
M. Wt: 163.64 g/mol
InChI Key: NGNMAFCFQYPWAU-UHFFFAOYSA-N
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Description

“2,6-Dimethylpiperidin-4-one hydrochloride” is a chemical compound with the molecular formula C7H14ClNO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “2,6-Dimethylpiperidin-4-one hydrochloride” consists of a six-membered ring with one nitrogen atom and two methyl groups attached to the 2nd and 6th carbon atoms . The 4th carbon atom is connected to an oxygen atom, forming a carbonyl group .


Physical And Chemical Properties Analysis

“2,6-Dimethylpiperidin-4-one hydrochloride” has a molecular weight of 163.65 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Piperazine and Piperidine Derivatives in Pharmacological Research

Piperazine and piperidine derivatives have shown significant promise in various pharmacological areas. A novel N-cycloalkyl-N-benzoylpiperazine derivative demonstrated anxiolytic-like activity in a study, indicating the potential for developing new anxiolytic drugs based on piperidine structures (Strub et al., 2016). This suggests that 2,6-Dimethylpiperidin-4-one hydrochloride, by virtue of its piperidine core, could be explored for similar neuropsychiatric applications.

Metformin Hydrochloride and Biguanide Derivatives

Although not directly related to 2,6-Dimethylpiperidin-4-one hydrochloride, research on metformin hydrochloride, a biguanide derivative, reveals the potential of chemical compounds in treating type 2 diabetes. Metformin has been extensively studied for its antihyperglycemic effects and potential protective effects on the vascular endothelium (Triggle & Ding, 2017). This highlights the importance of chemical derivatives in medical research and their broader applications in health sciences.

Aluminum Chelation and Environmental Chemistry

Research on aluminum chelation principles offers insights into the environmental and health-related aspects of chemical research. Aluminum toxicity and its chelation are critical areas of study, with implications for treating aluminum accumulation and toxicity. Studies have explored various chelators, including hydroxypyridinones, for their potential to replace existing chelators due to their effectiveness and oral availability (Yokel, 2002). This research area may provide a context for exploring 2,6-Dimethylpiperidin-4-one hydrochloride in similar applications, such as metal ion chelation or environmental detoxification processes.

Future Directions

The future directions for “2,6-Dimethylpiperidin-4-one hydrochloride” could involve further exploration of its synthesis methods, chemical reactions, and potential applications in the pharmaceutical industry .

properties

IUPAC Name

2,6-dimethylpiperidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-5-3-7(9)4-6(2)8-5;/h5-6,8H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNMAFCFQYPWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704481
Record name 2,6-Dimethylpiperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylpiperidin-4-one hydrochloride

CAS RN

1005397-62-5
Record name 2,6-Dimethylpiperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethylpiperidin-4-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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